3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a bromine atom, a phenyl group, and a pyrazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization.
Aldehyde Introduction: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the compound with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors and other electronic materials.
Biological Studies: The compound’s derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Mechanism of Action
The mechanism of action of 3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds also contain a bromothiophene moiety and are used in medicinal chemistry.
5-(4-Bromophenyl)- and 5-(5-bromothiophen-2-yl)-[1,2,4]triazolo[4,3-c]quinazolines: These compounds are synthesized through oxidative cyclization and have applications in medicinal chemistry.
Uniqueness
3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-13-7-6-12(19-13)14-10(9-18)8-17(16-14)11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOQPCKORHBYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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